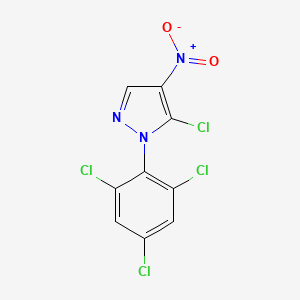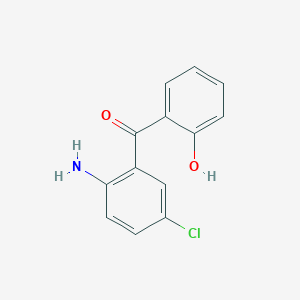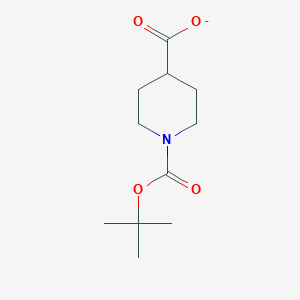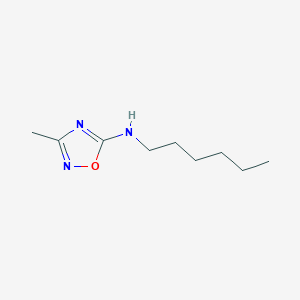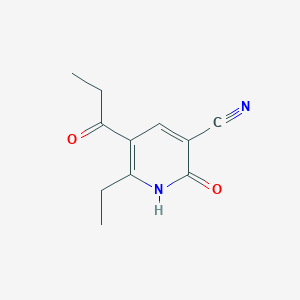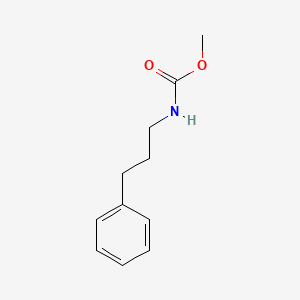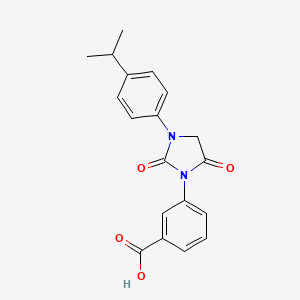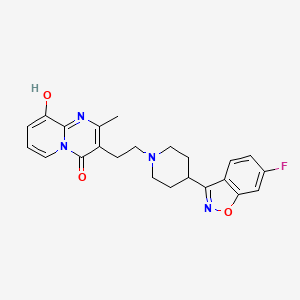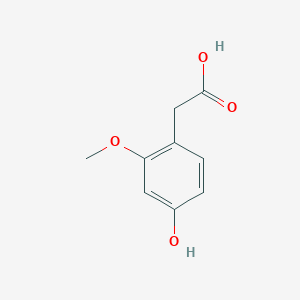
4-Hydroxy-2-methoxyphenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methoxyphenylacetic acid typically involves the hydroxylation and methylation of phenylacetic acid derivatives. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with glycine in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. Techniques such as crystallization and recrystallization are used to purify the compound .
化学反应分析
Types of Reactions: 4-Hydroxy-2-methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学研究应用
4-Hydroxy-2-methoxyphenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its role in dopamine metabolism and its potential as a biomarker for neurological disorders.
Medicine: Research explores its potential therapeutic applications, including its use in the treatment of Parkinson’s disease and other dopamine-related conditions.
Industry: It is used in the production of pharmaceuticals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 4-Hydroxy-2-methoxyphenylacetic acid involves its interaction with various molecular targets and pathways. As a metabolite of dopamine, it plays a role in the regulation of neurotransmitter levels in the brain. It is involved in the catabolic pathway of dopamine, where it is formed through the action of monoamine oxidase and catechol-O-methyltransferase .
相似化合物的比较
Vanillic acid: Similar in structure but lacks the methoxy group.
Homovanillic acid: A closely related compound with similar biochemical properties.
4-Hydroxy-3-methoxyphenylacetic acid: Another derivative with similar functional groups.
Uniqueness: Its structural features, such as the hydroxyl and methoxy groups, contribute to its distinct chemical reactivity and biological activity .
属性
分子式 |
C9H10O4 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
2-(4-hydroxy-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |
InChI 键 |
GFDCLLXSQKPMIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci)](/img/structure/B8646690.png)
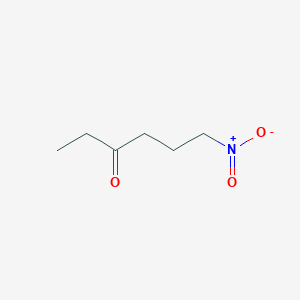

![Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate](/img/structure/B8646701.png)
